

MPT0B214: Unveiling its Anticancer Potential Through IC50 Values and Mechanism of Action

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Compound of Interest

Compound Name: MPT0B214

Cat. No.: B10752846

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Application Notes and Protocols for Researchers

MPT0B214, a novel synthetic quinoline derivative, has demonstrated significant antitumor activity across a spectrum of human cancer cell lines. These application notes provide a comprehensive overview of its inhibitory concentrations (IC50), a detailed protocol for determining cell viability upon treatment, and a visual representation of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: MPT0B214 IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

MPT0B214 has shown potent anti-proliferative effects at nanomolar concentrations in various cancer cell lines. The IC50 values, as determined by methyl blue assay, are summarized in the table below.^[1]

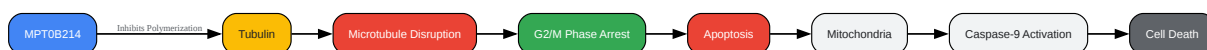
Cell Line	Cancer Type	IC50 (nM)
KB	Cervical Carcinoma	5 - 15
HONE-1	Nasopharyngeal Carcinoma	5 - 15
HT29	Colorectal Carcinoma	5 - 15
MCF-7	Breast Carcinoma	5 - 15
H460	Lung Cancer	5 - 15
TSGH	Gastric Carcinoma	5 - 15
MKN-45	Gastric Carcinoma	5 - 15

Furthermore, **MPT0B214** has demonstrated efficacy against drug-resistant cell lines, a significant advantage in cancer therapy. The IC50 values in KB-derived resistant cell lines were found to be in the range of 4–6 nM.[2] In contrast, the IC50 value for **MPT0B214** towards normal human lung WI-38 cells was greater than 1000 nM, indicating a degree of selectivity for cancer cells.[2]

Mechanism of Action: A Microtubule Inhibitor

MPT0B214 exerts its anticancer effects by inhibiting tubulin polymerization. It binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which are essential for cell division.[1][2] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis, through a mitochondria-dependent intrinsic pathway.

Key molecular events following **MPT0B214** treatment include the upregulation of cyclin B1, dephosphorylation of Cdc2, phosphorylation of Cdc25C, and increased expression of the mitotic marker MPM-2. The apoptotic cascade is initiated via the mitochondria/caspase-9 pathway.



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MPT0B214 signaling pathway.

Experimental Protocols: Cell Viability Assay

The following is a generalized protocol for determining the IC₅₀ values of **MPT0B214** using a colorimetric cell viability assay, such as the MTT or methyl blue assay. This protocol is based on standard laboratory procedures.

Materials:

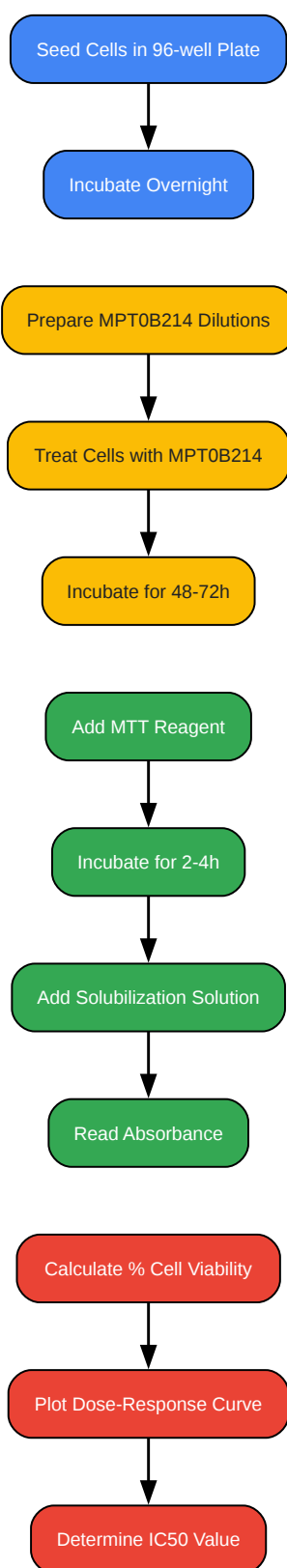
- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- **MPT0B214** stock solution (dissolved in a suitable solvent like DMSO)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Methyl Blue solution
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well microplates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **MPT0B214** in complete medium from the stock solution.
 - Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **MPT0B214**. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
 - Incubate the plate for the desired period (e.g., 48 or 72 hours).
- Cell Viability Measurement (MTT Assay Example):
 - After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
 - Carefully remove the medium containing MTT.
 - Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the **MPT0B214** concentration.

- Determine the IC50 value, which is the concentration of **MPT0B214** that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).



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Cell viability assay workflow.

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References

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